molecular formula C15H21ClN2O2 B12068679 tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B12068679
M. Wt: 296.79 g/mol
InChI Key: JSADRIFVCGKTOR-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260601-96-4) is a pyrrolidine-derived carbamate compound featuring a 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 3-position. Its molecular formula is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol . The stereochemistry is specified as (3R,4S), which may influence its physicochemical properties and biological interactions. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

JSADRIFVCGKTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidine derivatives are commonly synthesized via cyclization reactions. For this compound, a [3+2] cycloaddition between an azomethine ylide and a dipolarophile (e.g., methyl acrylate) is a favored approach. The ylide, generated from sarcosine and paraformaldehyde, reacts with the dipolarophile under microwave irradiation (120°C, 30 min) to yield a substituted pyrrolidine with a carboxylate ester at the 3-position. Subsequent hydrolysis and decarboxylation afford the unsubstituted pyrrolidine scaffold.

Alternative routes include reductive amination of γ-keto amines. For example, treatment of 4-(4-chlorophenyl)-2-pyrrolidone with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C reduces the lactam to the corresponding pyrrolidine. This method avoids the need for cycloaddition but requires careful handling of air-sensitive reagents.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is introduced via palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling between 4-bromo-pyrrolidine and 4-chlorophenylboronic acid is widely employed. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C, 12 h

This method achieves yields of 75–85%, with the boronic acid’s electron-withdrawing chloro group enhancing coupling efficiency. Competing proto-deboronation is mitigated by degassing the solvent and maintaining an inert atmosphere.

Boc Protection of the Amine

The final step involves protecting the pyrrolidine’s secondary amine with a Boc group. Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) at room temperature for 4 h affords the target compound in >90% yield. The Boc group’s steric bulk prevents undesired side reactions during subsequent functionalization.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency, reproducibility, and minimal waste. Continuous flow reactors are increasingly adopted for the Suzuki-Miyaura step, enabling precise temperature control and reduced catalyst loading (2–3 mol% Pd). A representative protocol involves:

  • Continuous Coupling : 4-Bromo-pyrrolidine and 4-chlorophenylboronic acid are pumped through a Pd-loaded cartridge reactor at 100°C, with residence times of 10–15 min.

  • In-line Purification : The crude product is passed through a scavenger column to remove residual Pd, yielding >99% pure intermediate.

  • Batch Boc Protection : The amine is protected in a stirred-tank reactor, with in-process monitoring (IPM) via FTIR to confirm reaction completion.

This hybrid approach reduces production costs by 40% compared to traditional batch methods.

Comparative Analysis of Synthesis Strategies

The table below contrasts key methodologies for each synthetic step:

StepMethodYield (%)Key AdvantagesLimitations
Pyrrolidine formation[3+2] Cycloaddition70–80Rapid, microwave-compatibleRequires specialized equipment
Reductive amination65–75Scalable, minimal byproductsSensitivity to moisture
4-Chlorophenyl intro.Suzuki-Miyaura coupling75–85High regioselectivityPd residue contamination risk
Boc protectionBoc₂O/Et₃N in DCM90–95Mild conditions, high efficiencySolvent waste generation

Optimization and Yield Improvement Techniques

Catalyst Screening for Suzuki-Miyaura Coupling

PdCl₂(dppf) outperforms Pd(PPh₃)₄ in reactions with electron-deficient aryl bromides, increasing yields to 88–92%. Ligand-free systems using Pd/C (10 wt%) in ethanol/water mixtures also show promise, achieving 80% yield with easier catalyst recovery.

Solvent Effects in Boc Protection

Replacing DCM with methyl tert-butyl ether (MTBE) reduces environmental impact while maintaining reaction efficiency (92% yield). MTBE’s lower density facilitates phase separation during workup, cutting purification time by 30%.

Purification via Crystallization

The final compound is purified by recrystallization from ethyl acetate/heptane (1:3). Gradient cooling (50°C → −20°C over 6 h) yields needle-like crystals with 99.5% purity, as confirmed by HPLC.

Challenges and Limitations

Regioselectivity in Pyrrolidine Functionalization

Competing reactions at the 3- and 4-positions of the pyrrolidine ring complicate chlorophenyl introduction. Directed ortho-metalation (DoM) strategies, employing directing groups like oxazolines, improve selectivity but add synthetic steps.

Boc Group Stability

While stable under basic conditions, the Boc group is prone to acid-catalyzed cleavage. Storage under nitrogen with molecular sieves prevents degradation during long-term storage.

Scalability of Cross-Coupling Reactions

Large-scale Suzuki-Miyaura reactions face challenges in catalyst recycling and heat dissipation. Fixed-bed reactors with immobilized Pd catalysts address these issues, enabling ton-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate has shown promise in the field of drug development, particularly as a modulator of the endocannabinoid system. Research indicates that it interacts with key enzymes such as monoacylglycerol lipase and alpha/beta hydrolase domain-containing protein 6, which are involved in lipid metabolism and signaling pathways. These interactions suggest its potential use in treating metabolic disorders and obesity.

Case Study: Modulation of Lipid Metabolism

  • Objective: To evaluate the effects of this compound on lipid metabolism.
  • Findings: The compound demonstrated significant modulation of enzyme activity related to lipid metabolism, indicating its potential as a therapeutic agent for metabolic disorders.

Biological Research

The compound's ability to influence various biological targets has been explored extensively. Its structural characteristics allow it to interact with multiple receptors in the central nervous system, which may lead to applications in neuropharmacology.

Case Study: Neuropharmacological Potential

  • Objective: To assess the binding affinity of this compound to neurotransmitter receptors.
  • Findings: Preliminary studies suggest interactions with dopamine receptors and serotonin transporters, indicating its potential as an antidepressant or anxiolytic agent.

Industrial Applications

In addition to its pharmaceutical applications, this compound can serve as a valuable building block in organic synthesis. Its stability and reactivity make it suitable for producing specialty chemicals and advanced materials.

Industrial Use Case: Synthesis of Complex Molecules

  • Application: Utilized as a precursor for synthesizing more complex organic compounds.
  • Benefits: Enhances efficiency in chemical processes due to its favorable reactivity profile.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The target compound is compared to analogs with variations in:

  • Aryl substituents (e.g., methyl, fluoro, or benzyl groups).
  • Stereochemistry (e.g., 3R,4S vs. 3S,4R).
  • Additional functional groups (e.g., benzyl or difluoromethyl moieties).
Table 1: Comparative Data for Selected Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Source
tert-Butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate 4-Chlorophenyl C₁₅H₂₁ClN₂O₂ 296.79 N/A N/A N/A
tert-Butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate 4-Methylphenyl C₁₆H₂₄N₂O₂ 276.38 N/A N/A N/A
tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate 2-Fluorophenyl C₁₅H₂₀FN₂O₂ 280.34 N/A N/A N/A
tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-Chlorophenyl, benzyl C₂₂H₂₇ClN₂O₂ 386.92 1.19 ± 0.1 504.0 ± 50.0 11.98 ± 0.40
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-Chlorobenzyl C₁₆H₂₃ClN₂O₂ 310.82 1.17 ± 0.1 410.9 ± 40.0 12.30 ± 0.20
tert-Butyl N-{[4-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate Difluoromethyl C₁₁H₂₀F₂N₂O₂ 250.29 N/A N/A N/A

Analysis of Physicochemical Properties

Molecular Weight and Density :

  • The benzyl-substituted analog (C₂₂H₂₇ClN₂O₂) has the highest molecular weight (386.92 g/mol ) and density (1.19 g/cm³ ), likely due to the bulky benzyl group enhancing molecular packing .
  • Substitution of chlorine with fluorine (e.g., 2-fluorophenyl analog) reduces molecular weight (280.34 g/mol ) compared to the target compound (296.79 g/mol ) .

Boiling Point and pKa :

  • The benzyl-substituted compound has a predicted boiling point of 504°C , significantly higher than the 4-chlorobenzyl analog (410.9°C ), reflecting increased van der Waals interactions .
  • pKa values range from 11.98–12.30 , suggesting moderate basicity influenced by electronic effects of substituents .

Biological Activity

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. With the molecular formula C₁₄H₁₈ClN₃O₂ and a molecular weight of approximately 285.76 g/mol, this compound features a unique structure comprising a tert-butyl group, a chlorophenyl moiety, and a pyrrolidine ring. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound involves its interaction with various molecular targets, particularly within the endocannabinoid system. Research indicates that it may modulate enzyme activity related to lipid metabolism through interactions with enzymes such as monoacylglycerol lipase and alpha/beta hydrolase domain-containing protein 6. These enzymes play critical roles in lipid signaling pathways, suggesting that the compound could influence metabolic processes and potentially aid in the treatment of obesity and related disorders.

Biological Activity

Studies have demonstrated that this compound exhibits significant biological activity, including:

  • Enzyme Modulation : It has been shown to inhibit specific enzymes involved in lipid metabolism, which may have implications for metabolic disorders.
  • Neuropharmacological Effects : Preliminary data suggest potential interactions with neurotransmitter systems, indicating its possible use as an antidepressant or anxiolytic agent .

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Enzyme Interaction Studies : Interaction studies indicate that this compound can influence lipid metabolism by modulating enzyme activity. This suggests potential therapeutic strategies for conditions such as obesity.
  • Pharmacological Evaluation : In vitro assays have shown that the compound may interact with receptors in the central nervous system, particularly dopamine and serotonin receptors. This interaction could position it as a candidate for treating neurological disorders.
  • Comparative Studies : Comparative analysis with structurally similar compounds has revealed unique biological activities attributed to the presence of the pyrrolidine ring and specific substituents in this compound.

Comparison Table of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl N-(4-chlorophenyl)carbamateCarbamate with chlorophenylModerate activity against certain enzymesLacks pyrrolidine ring
Tert-butyl 1-benzylpiperidine-4-carboxylic acidPiperidine instead of pyrrolidineHigher affinity for certain receptorsDifferent ring structure
Tert-butyl 4-(3-chlorophenyl) piperazine-1-carboxylic acidPiperazine ringPotential antidepressant activityDistinct nitrogen heterocycle

Q & A

Basic: What synthetic strategies are recommended for synthesizing tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate?

Methodological Answer:
The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to a pyrrolidine precursor. Key steps include:

  • Boc Protection : Reacting the pyrrolidine amine with Boc anhydride or Boc-Cl under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous solvents like dichloromethane .
  • Coupling Reactions : For functionalization at the 4-chlorophenyl group, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Purity is confirmed via HPLC (>95%) and NMR .

Basic: How should researchers handle stability concerns during storage and experimental use?

Methodological Answer:

  • Storage : Store at room temperature in airtight containers, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents, as decomposition may release toxic gases (e.g., CO, NOₓ) .
  • Stability Monitoring : Use TGA (thermogravimetric analysis) to assess thermal stability and HPLC to detect degradation products over time.

Advanced: How can computational methods predict solubility and partitioning behavior of this compound?

Methodological Answer:

  • LogD Calculations : Experimental LogD values (pH 5.5: -0.55; pH 7.4: 0.15) indicate pH-dependent solubility. Computational tools like MarvinSuite or ACD/Labs can model partitioning behavior using molecular descriptors (e.g., polar surface area: 50.36 Ų) .
  • Solubility Optimization : Adjust solvent systems (e.g., DMSO-water mixtures) or employ salt formation based on pKa (13.75) to enhance bioavailability .

Advanced: What methodologies resolve stereochemical inconsistencies in synthesized batches?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol to separate enantiomers.
  • Stereochemical Confirmation : X-ray crystallography or NOESY NMR to validate the (3R,4S) configuration, as seen in structurally similar carbamates .

Advanced: How can researchers address contradictions in reported physical properties (e.g., melting point)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphs.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., molecular dynamics simulations for crystal packing) .

Methodological: Which techniques confirm structural integrity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and pyrrolidine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 296.129 [M+H]⁺) .
  • X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding with the carbamate group) .

Advanced: What are the mechanistic implications of the Boc group’s reactivity under acidic conditions?

Methodological Answer:

  • Acid Sensitivity : The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane, forming a transient carbamic acid that decomposes to CO₂ and the free amine.
  • Kinetic Studies : Monitor deprotection rates via in situ IR spectroscopy or LC-MS to optimize reaction conditions (e.g., 0°C to minimize side reactions) .

Basic: How is enantiomeric excess (ee) quantified for chiral derivatives?

Methodological Answer:

  • Chiral Derivatization : Use Marfey’s reagent or Mosher’s acid to form diastereomers, analyzed via HPLC or NMR.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for stereochemical assignment .

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